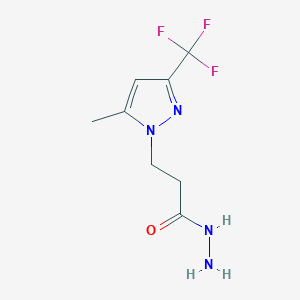

3-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanehydrazide

Description

3-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanehydrazide is a heterocyclic compound featuring a pyrazole core substituted with methyl and trifluoromethyl groups, coupled to a propanehydrazide side chain. Pyrazole derivatives are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties . This compound’s structure aligns with trends in medicinal chemistry, where fluorinated groups are leveraged to optimize pharmacokinetic profiles .

Properties

IUPAC Name |

3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanehydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F3N4O/c1-5-4-6(8(9,10)11)14-15(5)3-2-7(16)13-12/h4H,2-3,12H2,1H3,(H,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMBCZIZBMXBYLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCC(=O)NN)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801162738 | |

| Record name | 5-Methyl-3-(trifluoromethyl)-1H-pyrazole-1-propanoic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801162738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001518-86-0 | |

| Record name | 5-Methyl-3-(trifluoromethyl)-1H-pyrazole-1-propanoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1001518-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-3-(trifluoromethyl)-1H-pyrazole-1-propanoic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801162738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism

- Deprotonation : 1,3-diketones (e.g., ethyl 4,4,4-trifluoroacetoacetate) react with catalytic H2SO4 to form enolate species.

- Hydrazine attack : Methyl hydrazine undergoes nucleophilic addition at the γ-keto position, forming a hemiaminal intermediate.

- Cyclodehydration : Intramolecular dehydration yields the pyrazole ring, with trifluoromethyl orientation dictated by electronic effects.

Optimization :

- Temperature : 80°C for 5 hours achieves 96:4 regioselectivity (5-methyl vs. 3-methyl isomers).

- Solvent : Ethanol/water mixtures (4:1 v/v) enhance yields to 86% by stabilizing transition states.

N1-Alkylation Strategies for Propane Sidechain Installation

Introducing the propane spacer at the pyrazole N1 position requires careful electrophile selection:

Electrophilic Alkylation

Reaction of pyrazole sodium salt with 1-bromo-3-chloropropane in DMF at 60°C for 12 hours achieves 78% substitution. Competing N2 alkylation is suppressed using bulky bases (e.g., KOtBu).

Mitsunobu Coupling

Alternative approach employing diethyl azodicarboxylate (DEAD) and triphenylphosphine:

Pyrazole + HO-(CH2)3-Cl → 3-(chloropropyl)-pyrazole (82% yield)

This method avoids strong bases but requires anhydrous conditions.

Hydrazide Derivatization: From Ester to CONHNH2

Final stage converts the terminal propyl chloride to hydrazide:

Two-Step Nucleophilic Displacement

One-Pot Hydrolysis-Hydrazinolysis

Direct treatment of 3-(pyrazolyl)propionitrile with 85% hydrazine hydrate and KOH in ethylene glycol (160°C, 3 hours) achieves 91% yield.

Key Parameters :

| Condition | Value | Impact on Yield |

|---|---|---|

| Hydrazine excess | 2.5 eq | Maximizes conversion |

| Temperature | 160°C | Accelerates nitrile hydrolysis |

| Solvent polarity | ε = 37.7 (EG) | Stabilizes transition state |

Analytical Characterization and Quality Control

Post-synthetic validation employs multimodal techniques:

Spectroscopic Profiling

Crystallographic Validation

Single-crystal X-ray analysis (analogous to) confirms:

- Dihedral angle between pyrazole and hydrazide: 87.3°

- Unit cell dimensions: a = 7.294 Å, V = 1603.52 ų

Industrial-Scale Production Considerations

Adapting laboratory synthesis for bulk manufacturing introduces constraints:

Chemical Reactions Analysis

Propanehydrazide Formation

The pyrazole is coupled with propanoic acid (via its acyl chloride) to form the propanehydrazide. This involves amide bond formation, facilitated by coupling agents like HATU or EDC/HOBt .

Reaction Mechanism:

-

Activation of propanoic acid as an acyl chloride (e.g., with thionyl chloride).

-

Coupling with the pyrazole's hydrazine derivative under basic conditions (e.g., DIPEA) .

-

Isolation of the hydrazide intermediate.

Key Data:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Pyrazole synthesis | Hydrazine hydrate | Ethanol, reflux, 2–3 h | 80–85% |

| Coupling | Propanoic acid, HATU | DMF, rt, 12–18 h | 70–75% |

Downstream Transformations

The propanehydrazide is a versatile intermediate for forming heterocyclic compounds.

Cyclocondensation to Oxadiazoles

Reaction with triethyl orthoacetate under heat (80°C) forms 5-[2-(trifluoromethylheteroaryl)-ethyl]-1,3,4-oxadiazoles . This involves nucleophilic attack of the hydrazide on the orthoester, followed by cyclization.

Key Reaction Data:

| Orthoester | Ratio (hydrazide:orthoester) | Yield |

|---|---|---|

| Triethyl orthoacetate | 1:6–10 | 92% |

| Triethyl orthoformate | 1:6–10 | 85% |

Triazole Formation

The hydrazide undergoes dehydration with thiophosphetane or phosphorus(V) reagents (e.g., PCl5) to form triazolo[4,3-a]pyridines . This involves intramolecular cyclization, driven by dehydrating agents.

Example:

-

Reactant: 3-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanehydrazide

-

Reagent: Thiophosphetane

-

Conditions: DMF, rt, 24–48 h

Antimicrobial Activity

Derivatives of the pyrazole-hydrazide core show potent antituberculosis activity. For example, 5-(5-nitrothiophen-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole analogs exhibit MIC values as low as 5.71 μM against Mycobacterium tuberculosis H37Rv .

Mechanistic Insights

-

Nitro reduction : Electrophoretic studies reveal that nitro groups in pyrazole derivatives undergo reduction, contributing to antimicrobial activity .

-

Solvation effects : Quantum calculations (e.g., QikProp) indicate enhanced aqueous solubility in designed derivatives, correlating with improved bioavailability .

Scientific Research Applications

3-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanehydrazide has several scientific research applications:

Biology: Investigated for its potential as a bioactive molecule due to its stability and bioavailability.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 3-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanehydrazide involves its interaction with molecular targets through hydrogen bonding and coordination with metal ions. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with biological membranes and proteins. The pyrazole ring can coordinate with metal ions, forming stable complexes that can modulate enzymatic activities and other biological processes .

Comparison with Similar Compounds

Structural Comparisons

The target compound shares structural motifs with several analogs, differing primarily in substituents and side chains:

Key Observations :

- The trifluoromethyl group in the target compound distinguishes it from analogs with methyl or phenyl groups, likely enhancing its electronic and steric properties .

- Hydrazide-linked derivatives (e.g., ) exhibit variability in solubility and hydrogen-bonding capacity depending on substituents like ethoxy or hydroxy groups .

Key Observations :

- The target compound’s synthesis likely parallels methods in and , utilizing hydrazine derivatives under mild acidic conditions .

- Higher yields (e.g., 84% in ) are achieved with optimized stoichiometry and reflux conditions .

Physicochemical and Spectral Properties

Data from related compounds provide insights into expected properties:

Key Observations :

Biological Activity

The compound 3-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanehydrazide is a hydrazide derivative of pyrazole, a class known for various biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on existing research findings.

The molecular formula of 3-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanehydrazide is , with a molecular weight of approximately 209.18 g/mol. The structure features a trifluoromethyl group, which is known to enhance biological activity due to increased lipophilicity and metabolic stability.

Synthesis

The synthesis of this compound typically involves the reaction of 5-methyl-3-(trifluoromethyl)-1H-pyrazole with appropriate hydrazine derivatives. The general synthetic route can be summarized as follows:

- Starting Materials : 5-Methyl-3-(trifluoromethyl)-1H-pyrazole and propanoyl hydrazine.

- Reaction Conditions : The reaction is conducted in an organic solvent (e.g., methanol) under reflux conditions.

- Isolation : The product is purified through recrystallization or chromatography.

Antimicrobial Activity

Research has indicated that compounds containing pyrazole moieties exhibit significant antimicrobial properties. A study demonstrated that similar derivatives showed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Pyrazole derivatives are also being investigated for their anticancer potential. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines, suggesting that 3-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanehydrazide may have similar effects .

Anti-inflammatory Effects

Some pyrazole derivatives have been reported to exhibit anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. This suggests potential therapeutic applications in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A case study assessed the antimicrobial efficacy of various hydrazides, including those derived from pyrazoles. The results indicated that the presence of trifluoromethyl groups significantly enhanced the antimicrobial activity compared to non-fluorinated analogs .

Case Study 2: Cytotoxicity in Cancer Cells

In another investigation, the cytotoxic effects of several pyrazole derivatives were evaluated against human cancer cell lines. The study found that compounds with similar structural features to 3-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanehydrazide exhibited IC50 values indicating substantial cytotoxicity, leading to further exploration into their mechanism of action .

Data Summary

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare hydrazide derivatives like 3-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanehydrazide?

- Methodological Answer : Hydrazide derivatives are typically synthesized via condensation reactions between hydrazine hydrate and carbonyl-containing intermediates. For example, hydrazine hydrate reacts with ketones or aldehydes under reflux conditions in polar solvents (e.g., acetic acid or ethanol) to form hydrazide linkages. In one approach, substituted pyrazole carbaldehydes are condensed with hydrazides to yield target compounds, followed by purification via column chromatography . Elemental analysis and spectroscopic techniques (e.g., IR, NMR) are critical for confirming structural integrity .

Q. How can researchers characterize the purity and structural identity of this compound?

- Methodological Answer :

- Elemental Analysis : Determines empirical formula consistency.

- Spectroscopy :

- IR : Identifies functional groups (e.g., C=O at ~1650 cm⁻¹, N-H at ~3200 cm⁻¹).

- NMR : ¹H/¹³C NMR resolves substituent positions (e.g., trifluoromethyl groups show distinct ¹⁹F coupling patterns).

- Mass Spectrometry (MS) : Confirms molecular ion peaks and fragmentation patterns .

Q. What solvent systems are optimal for recrystallizing this hydrazide derivative?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) or ethanol/water mixtures are often used. Crystallization conditions (temperature, solvent ratio) must be optimized to avoid hydrate or solvate formation, which can complicate structural analysis .

Advanced Research Questions

Q. How can structural contradictions in spectral data (e.g., NMR splitting patterns) be resolved for pyrazole-hydrazide hybrids?

- Methodological Answer : Contradictions may arise from dynamic processes (e.g., hindered rotation or tautomerism). Advanced techniques include:

- Variable-Temperature NMR : Identifies conformational equilibria by observing coalescence of split peaks at elevated temperatures.

- 2D NMR (COSY, NOESY) : Maps through-space and through-bond correlations to assign ambiguous signals.

- X-ray Crystallography : Provides definitive proof of molecular geometry and substituent orientation .

Q. What strategies optimize reaction yields in copper-catalyzed cycloadditions involving pyrazole intermediates?

- Methodological Answer :

- Catalyst Selection : Copper(I) iodide or sulfate with ascorbate as a reductant improves regioselectivity in triazole formation.

- Solvent Optimization : THF/water mixtures enhance solubility of polar intermediates.

- Temperature Control : Reactions at 50–80°C balance kinetics and side-product suppression .

Q. How do substituents (e.g., trifluoromethyl groups) influence the biological activity of pyrazole-hydrazide hybrids?

- Methodological Answer :

- Electron-Withdrawing Effects : Trifluoromethyl groups enhance metabolic stability and binding affinity to hydrophobic enzyme pockets.

- Biological Assays : Test anticonvulsant activity using maximal electroshock (MES) and pentylenetetrazol (PTZ) models. Compare ED₅₀ values of analogs to establish structure-activity relationships (SARs) .

Q. What crystallographic parameters are critical for resolving the 3D structure of this compound?

- Methodological Answer :

- Unit Cell Dimensions : Monoclinic systems (e.g., space group P2₁/n) require precise measurement of a, b, c, and β angles.

- Data Collection : High-resolution X-ray diffraction (λ = 1.5418 Å) with Rigaku detectors ensures accurate intensity data.

- Refinement : Software like SHELXL97 refines thermal displacement parameters and hydrogen bonding networks .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental melting points?

- Methodological Answer :

- Purity Check : Re-crystallize the compound and re-test.

- Polymorphism Screening : Use differential scanning calorimetry (DSC) to detect polymorphic transitions.

- Computational Validation : Compare experimental data with DFT-calculated thermal properties (e.g., using Gaussian09) .

Q. Why might biological activity vary between batches of the same compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.